(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes an isoxazole ring, a pyridazine ring, and a piperidine ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. Common synthetic routes include:
Preparation of 5-Methylisoxazole: This can be synthesized from readily available starting materials such as acetone and hydroxylamine hydrochloride through a cyclization reaction.
Preparation of Pyridazine Derivative: Pyridazine derivatives can be synthesized via the reaction of hydrazine with diketones or through the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the isoxazole and pyridazine derivatives with piperidine under specific reaction conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-Methylisoxazol-3-yl)oxalamide
- 3-Amino-5-Methylisoxazole
Uniqueness
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.
生物活性
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with an isoxazole ring, a pyridazine ring, and a piperidine moiety. This unique combination of functional groups is believed to contribute to its diverse biological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent, targeting specific viral pathways.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. It may inhibit the activity of certain enzymes or receptors, leading to disruptions in cellular signaling pathways. For instance, it could modulate kinase activity, which is crucial for various cellular processes, including growth and survival in cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
- A study evaluated the compound against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial potential.
- Anticancer Research :
- Mechanistic Insights :
Comparative Analysis
To understand its efficacy better, a comparative analysis with similar compounds was conducted:
Compound Name | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Antimicrobial, Anticancer | 10 | Apoptosis induction |
(5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Antimicrobial | 15 | Enzyme inhibition |
N-(5-methylisoxazol-3-yl)malonamide | Weak Anticancer | 50 | Unknown |
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-9-12(17-21-10)14(19)18-7-4-11(5-8-18)20-13-3-2-6-15-16-13/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRKOVYCWTLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。